molecular formula C18H14ClFN2OS B2429162 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1798674-21-1

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2429162
CAS No.: 1798674-21-1
M. Wt: 360.83
InChI Key: WJGXPMOJJJEDON-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a thiophenyl-pyridinyl group, and an acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluoroaniline: This can be achieved through the halogenation of aniline derivatives.

    Formation of the thiophenyl-pyridinyl intermediate: This involves the coupling of thiophene and pyridine derivatives under specific conditions.

    Acetamide formation: The final step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-((5-(pyridin-3-yl)methyl)acetamide

Uniqueness

The presence of both chloro and fluoro groups in 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-16-2-1-3-17(20)15(16)7-18(23)22-9-12-6-14(10-21-8-12)13-4-5-24-11-13/h1-6,8,10-11H,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXPMOJJJEDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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